molecular formula C23H32N2O B12196585 Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone

Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone

Cat. No.: B12196585
M. Wt: 352.5 g/mol
InChI Key: UTASOBALAXTLIP-UHFFFAOYSA-N
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Description

Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone is a complex organic compound that combines the structural features of adamantane, piperazine, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with piperazine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Mechanism of Action

The mechanism of action of adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, while the piperazine ring can interact with various receptors and enzymes. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Biological Activity

Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone is a synthetic compound that integrates the structural features of adamantane, piperazine, and a ketone group. This article explores its biological activity, synthesis pathways, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

  • Adamantane moiety : Provides rigidity and hydrophobic properties.
  • Piperazine ring : Facilitates interactions with biological receptors.
  • Ketone group : Involved in hydrogen bonding and enhances reactivity.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Adamantane Derivatives : This can be achieved through halogenation followed by substitution reactions.
  • Coupling with Piperazine : The functionalized adamantane undergoes nucleophilic substitution with piperazine derivatives.
  • Ketone Formation : The final product is obtained through oxidation or direct formation from the coupling step.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The adamantane structure enhances lipophilicity, while the piperazine ring allows for specific receptor interactions. The ketone group plays a crucial role in mediating these interactions through hydrogen bonding .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

  • Antiviral Properties : Adamantane derivatives have shown efficacy against various viral infections, including Rubella and other viral targets .
  • Antitumor Activity : Some studies suggest potential anticancer effects, particularly through inhibition of specific signaling pathways involved in tumor growth .
  • Neuroprotective Effects : Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketoneFluorine substitutionAltered receptor affinity
Adamantanyl 4-(2-hydroxyphenyl)piperazinyl ketoneHydroxyl group additionEnhanced solubility and potential bioactivity
This compoundTwo methyl groupsUnique steric and electronic properties

The presence of two methyl groups on the phenyl ring in this compound may influence its steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.

Case Studies and Research Findings

  • Antiviral Activity Study : A study reported that adamantane derivatives exerted significant antiviral effects against various viral strains. The mechanism involved disruption of viral replication processes .
  • Neuroprotective Mechanism : Research demonstrated that certain piperazine derivatives could inhibit acetylcholinesterase effectively, providing insights into their potential use in treating Alzheimer's disease .
  • Antitumor Efficacy : A recent investigation highlighted that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

1-adamantyl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H32N2O/c1-16-4-3-5-17(2)21(16)24-6-8-25(9-7-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-5,18-20H,6-15H2,1-2H3

InChI Key

UTASOBALAXTLIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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